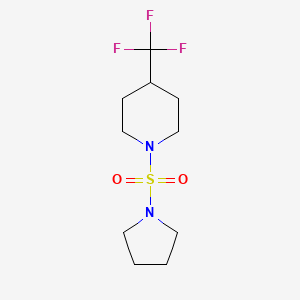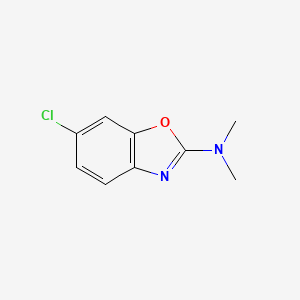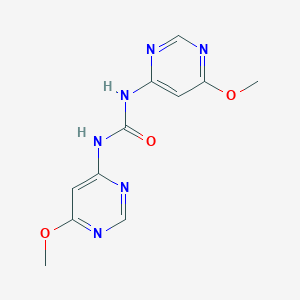![molecular formula C18H19N5O2 B12240801 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B12240801.png)
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a nucleophilic aromatic substitution (S_NAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine scaffold . The final product is obtained by performing a Suzuki–Miyaura coupling reaction, which introduces the piperidine and pyridine moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine involves the inhibition of specific kinases, such as TAK1. This inhibition leads to the suppression of key signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3 . These pathways are crucial for cell growth, differentiation, and survival, making this compound a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: Known for its kinase inhibition properties.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Imidazo[4,5-b]pyridine: Investigated for its anti-inflammatory and anti-cancer activities.
Uniqueness
Its unique structure allows for targeted inhibition of key signaling pathways involved in cancer progression .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C18H19N5O2/c24-18(15-3-1-2-8-19-15)22-10-6-14(7-11-22)13-25-17-5-4-16-20-9-12-23(16)21-17/h1-5,8-9,12,14H,6-7,10-11,13H2 |
InChI Key |
JAOZOYNSOZOHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12240719.png)
![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12240725.png)
![2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline](/img/structure/B12240728.png)

![2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12240735.png)
![N-[(4-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12240739.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3,3-trifluoropropanesulfonyl)piperidine](/img/structure/B12240754.png)
![1-(4-Fluoro-3-methoxyphenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12240758.png)
![3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240762.png)
![N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12240785.png)
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240793.png)
![1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12240805.png)

